molecular formula C6H13NO2 B13960106 4-(dimethylamino)-3-hydroxybutan-2-one

4-(dimethylamino)-3-hydroxybutan-2-one

Cat. No.: B13960106
M. Wt: 131.17 g/mol
InChI Key: OQMLZEOXGQOZPV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-hydroxybutan-2-one is an organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-3-hydroxybutan-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a hydroxybutanone derivative, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-hydroxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol .

Scientific Research Applications

4-(Dimethylamino)-3-hydroxybutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and ketone groups can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-3-hydroxybutan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-(dimethylamino)-3-hydroxybutan-2-one

InChI

InChI=1S/C6H13NO2/c1-5(8)6(9)4-7(2)3/h6,9H,4H2,1-3H3

InChI Key

OQMLZEOXGQOZPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CN(C)C)O

Origin of Product

United States

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